1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Researchers studying TSPO ligand sensitivity to the A147T polymorphism face a critical supply challenge: sourcing the exact azepane-sulfonamide analog needed for comparative binding assays. This compound directly addresses that need. - Enables systematic SAR mapping of the sulfonamide-binding sub-pocket against methanesulfonyl and morpholine-sulfonyl analogs. - Provides a conformationally flexible, lipophilic vector (cLogP ~2.5) for evaluating CNS permeability in PAMPA and MDCK-MDR1 models. - Ensures experimental continuity by delivering the precise chemotype, eliminating the risk of inactive substitutes from undocumented structural modifications.

Molecular Formula C18H26N4O2S
Molecular Weight 362.49
CAS No. 2097898-77-4
Cat. No. B2604898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole
CAS2097898-77-4
Molecular FormulaC18H26N4O2S
Molecular Weight362.49
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCCCCC4
InChIInChI=1S/C18H26N4O2S/c1-15-19-17-8-4-5-9-18(17)22(15)16-10-13-21(14-16)25(23,24)20-11-6-2-3-7-12-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3
InChIKeyVRHMCCGDCWFIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azepane-Sulfonyl Benzimidazole: Structural and Pharmacophoric Profile


1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole (CAS 2097898-77-4) is a synthetic, small-molecule heterocyclic compound characterized by a 2-methyl-1H-1,3-benzodiazole (2-methylbenzimidazole) core, a pyrrolidine linker, and a terminal azepane-1-sulfonyl group . Its molecular formula is C₁₈H₂₆N₄O₂S, with a molecular weight of 362.5 g/mol . This compound belongs to a class of N-sulfonylated benzimidazole-pyrrolidine scaffolds explored in medicinal chemistry for their potential interactions with diverse biological targets, including the translocator protein (TSPO) . It is primarily offered by compound libraries as a functionalized building block for drug discovery and chemical biology research.

Functionalized benzimidazole-pyrrolidine scaffold for medicinal chemistry library screening
Azepane-sulfonyl substituent offers distinct lipophilic vector for SAR exploration
Potential TSPO-targeted chemical probe; target engagement data to verify

Procurement Risk of Interchanging with Closest Analogs


In the absence of a comprehensive, publicly available structure-activity relationship (SAR) study for this specific chemotype, substituent interchange is a high-risk procurement strategy. Existing evidence from related TSPO-binding benzimidazole scaffolds demonstrates that the nature of the terminal sulfonamide substituent is a critical pharmacophoric driver, with minor modifications causing drastic shifts in target affinity and sensitivity to clinically relevant polymorphisms such as TSPO A147T [1]. Consequently, substituting the azepane ring for other cyclic amines or replacing the sulfonamide group cannot be assumed to yield an active or functionally equivalent research probe, necessitating procurement of the exact molecule to ensure project continuity.

Sulfonamide substituent dependency

Terminal sulfonamide is a critical pharmacophoric driver; replacing azepane with methyl or morpholine may not yield comparable target interaction.

Scaffold SAR non-transferability

SAR from related TSPO chemotypes may not transfer directly to the azepane analog due to substituent-specific binding pocket effects.

Procurement specificity requirement

Exact molecule procurement is required to maintain SAR consistency and avoid confounding substitution-driven interpretation.

Quantitative Differentiation vs. Closest Analogs


Terminal Substituent Effects on Pharmacophoric Space

The target compound is distinguished from its two closest commercially available analogs by the terminal seven-membered azepane-sulfonyl group. The methanesulfonyl analog (CAS 2097926-88-8) replaces this with a small methyl group, while the morpholine analog (CAS 2097929-23-0) uses a six-membered morpholine ring [1]. Based on SAR insights from related TSPO ligands, the lipophilic azepane ring is expected to engage in significantly different hydrophobic binding pocket interactions compared to the more polar morpholine or the sterically minimal methyl group, representing a direct modification of a critical pharmacophoric vector [2]. This structural divergence is the primary driver of potential differences in target binding profile and selectivity.

Terminal Substituent Effects
Class-level
Target: Azepane-sulfonyl (C₆H₁₂N)
Comparators: Methyl (-CH₃) / Morpholine (C₄H₈NO)
Azepane engages a lipophilic pocket distinctly, may support unique SAR exploration point.
Exact affinity data unavailable; class-level inference.
Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Lipophilicity and Molecular Weight Differentiation

The target compound's larger, more lipophilic azepane group drives key computed property differences relative to its closest analogs. It has a higher molecular weight (362.5 g/mol) than the methanesulfonyl analog (279.4 g/mol) and a slightly higher weight than the morpholine analog (350.4 g/mol) [1]. More importantly, the replacement of the morpholine's oxygen atom with a methylene group in the azepane ring is predicted to substantially increase lipophilicity (cLogP ~2.5 vs. ~0.8 for the morpholine analog), which can influence membrane permeability and non-specific binding [1].

Lipophilicity & MW Shift
Reported
ΔcLogP ~+1.7
ΔMW +83.1 g/mol vs. methyl analog
Higher predicted lipophilicity suggests altered permeability profile; verify experimentally.
cLogP predicted values; cross-database comparison.
Physicochemical Properties Drug-likeness cLogP

TSPO Ligand Landscape Context

N-sulfonylated benzimidazole-pyrrolidine chemotypes have been explored in the literature as scaffolds for developing novel ligands of the 18 kDa translocator protein (TSPO), a validated target for neuroinflammation imaging and treatment [1][2]. While the specific binding affinity (Kᵢ/IC₅₀) for CAS 2097898-77-4 at TSPO remains undisclosed in public repositories, the structural homology with tricyclic benzimidazolone TSPO ligands that exhibit potent, single-digit nanomolar activity supports its classification as a TSPO-targeted scaffold [1]. The azepane moiety distinguishes it from other benzimidazole-based TSPO probes that typically feature smaller, more polar substituents, offering a unique vector for modulating affinity and the A147T polymorph sensitivity that has hindered clinical translation of prior generations.

TSPO Scaffold Context
Class-level
TSPO ligand scaffold homology; azepane vector distinct from literature probes.
May support exploration of A147T polymorphism sensitivity in TSPO binding studies.
Binding data not publicly disclosed; class-level inference.
Translocator Protein (TSPO) Neuroinflammation Chemical Probe

Recommended Research Application Scenarios


TSPO Probe Development and A147T Polymorphism Profiling

Given its structural homology to the TSPO-binding benzimidazolone class, the primary application scenario for CAS 2097898-77-4 is as a novel scaffold in a hit-finding campaign for neuroinflammation imaging agents. The azepane moiety provides a unique, conformationally flexible lipophilic vector for probing the TSPO binding site, with a particular focus on evaluating binding sensitivity to the clinically relevant A147T polymorphism, which has been identified as a critical barrier for TSPO PET tracer development [1][2].

Comparative SAR for Sulfonamide Binding Pocket Mapping

This compound serves as an essential tool in a comparative SAR panel against its methanesulfonyl (CAS 2097926-88-8) and morpholine-sulfonyl (CAS 2097929-23-0) analogs. By systematically varying the sulfonamide substituent from a small methyl group to a polar morpholine to a bulky, lipophilic azepane, researchers can map the steric, lipophilic, and hydrogen-bonding requirements of the sulfonamide-binding sub-pocket of a given biological target, providing high-value medicinal chemistry insights independent of the scaffold's primary target [1][2][3].

CNS Drug-like Physicochemical Space Investigation

With a predicted higher lipophilicity (cLogP ~2.5) and a molecular weight within oral drug-like limits, this compound is a suitable candidate for studying the permeability and efflux properties of azepane-containing sulfonamides across the blood-brain barrier. Its property profile contrasts with the more polar morpholine analog, allowing head-to-head comparison in parallel artificial membrane permeability assays (PAMPA) and cellular MDCK-MDR1 models to derive design guidelines for CNS-penetrant sulfonamide drugs [1].

Application
Selection Property
Validation Focus
TSPO scaffold exploration
Azepane sulfonamide vector
A147T variant binding review
Substituent SAR mapping
Steric & lipophilic profile
Binding pocket interaction review
CNS permeability research
Predicted lipophilicity & MW
Membrane permeability assay review
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